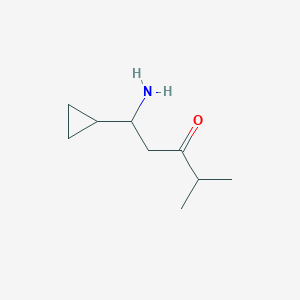
1-Amino-1-cyclopropyl-4-methylpentan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-1-cyclopropyl-4-methylpentan-3-one is a chemical compound with the molecular formula C₉H₁₇NO and a molecular weight of 155.24 g/mol . This compound is notable for its unique structure, which includes a cyclopropyl group, making it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-1-cyclopropyl-4-methylpentan-3-one typically involves the reaction of cyclopropyl ketones with amines under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods: Industrial production methods for this compound are not widely documented in public literature. it is likely that large-scale synthesis follows similar principles to laboratory methods, with optimizations for cost-effectiveness and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 1-Amino-1-cyclopropyl-4-methylpentan-3-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amino group into other functional groups.
Reduction: Reduction reactions can be used to modify the ketone group.
Substitution: The compound can participate in substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary but often involve the use of catalysts and specific solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
1-Amino-1-cyclopropyl-4-methylpentan-3-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-Amino-1-cyclopropyl-4-methylpentan-3-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors involved in various biochemical pathways. The exact pathways and molecular targets are subjects of ongoing research .
Comparación Con Compuestos Similares
4-Amino-1-cyclopropyl-4-methylpentan-3-one: This compound shares a similar structure but differs in the position of the amino group.
1-Cyclopropyl-4-methylpentan-1-one: Lacks the amino group, making it less reactive in certain types of chemical reactions.
Uniqueness: 1-Amino-1-cyclopropyl-4-methylpentan-3-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity compared to its analogs .
Propiedades
Fórmula molecular |
C9H17NO |
|---|---|
Peso molecular |
155.24 g/mol |
Nombre IUPAC |
1-amino-1-cyclopropyl-4-methylpentan-3-one |
InChI |
InChI=1S/C9H17NO/c1-6(2)9(11)5-8(10)7-3-4-7/h6-8H,3-5,10H2,1-2H3 |
Clave InChI |
FUPHVBALXAXEHP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)CC(C1CC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


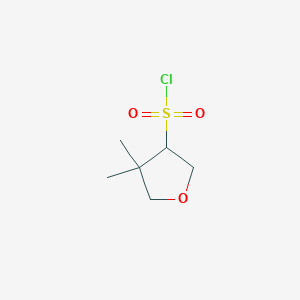
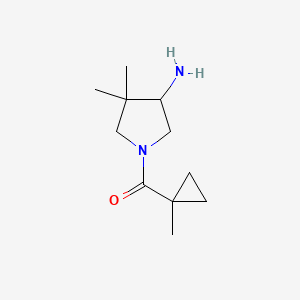

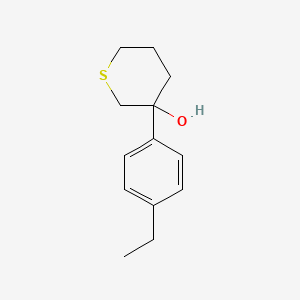

![{1-[2-Amino-1-(2-bromophenyl)ethyl]cyclobutyl}methanol](/img/structure/B13176754.png)
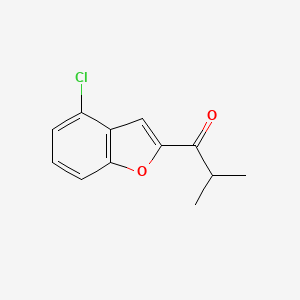
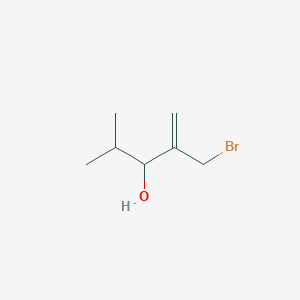




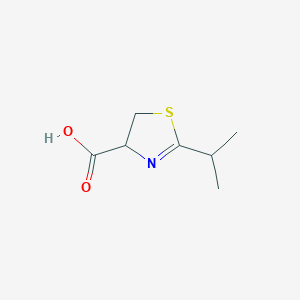
![6-[Methyl(oxolan-3-YL)amino]pyridine-3-carbaldehyde](/img/structure/B13176786.png)
